molecular formula C20H20Cl2N2O4 B2945890 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide CAS No. 921561-19-5

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Cat. No.: B2945890
CAS No.: 921561-19-5
M. Wt: 423.29
InChI Key: CZOPNMRDRHVWLE-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a synthetic chemical compound of significant interest in agricultural and plant science research. This molecule is a hybrid structure, strategically designed by linking a 2,4-dichlorophenoxyacetamide group, the bioactive component of the classic auxin herbicide 2,4-D, to a 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine group. The 2,4-D moiety is a well-characterized synthetic auxin that induces uncontrolled growth and senescence in broadleaf plants by mimicking natural plant hormones . The benzoxazepinone portion of the molecule may modulate properties such as solubility, bioavailability, or target-site binding affinity. Consequently, this compound is primarily investigated for its potential as a novel herbicide or plant growth regulator, with researchers aiming to understand its mechanism of action, selectivity, and the synergistic effects of its combined molecular features. It is also a valuable candidate for structure-activity relationship (SAR) studies to develop new agrochemicals with improved efficacy and environmental profiles. This product is strictly for research purposes in controlled laboratory settings. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O4/c1-20(2)11-28-17-9-13(5-6-15(17)24(3)19(20)26)23-18(25)10-27-16-7-4-12(21)8-14(16)22/h4-9H,10-11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOPNMRDRHVWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide , with the CAS number 921561-19-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its molecular formula is C20H20Cl2N2O4C_{20}H_{20}Cl_{2}N_{2}O_{4} and it has a molecular weight of approximately 423.3 g/mol . This compound is structurally related to other phenoxyacetic acid derivatives and benzoxazepines, which are known for various pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological pathways. The dichlorophenoxy group is associated with herbicidal activity due to its ability to mimic plant hormones (auxins), leading to uncontrolled growth in target plants. This mechanism can also provide insights into potential effects on mammalian systems through endocrine disruption.

Toxicological Studies

A recent study evaluated the toxicological effects of 2,4-Dichlorophenoxyacetic acid (2,4-D) —a related compound—on isolated rat liver mitochondria. This research highlighted that exposure to 2,4-D affected mitochondrial function by altering membrane integrity and ATP levels without significant oxidative stress induction. These findings suggest that the structure of compounds like 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo...) may similarly impact cellular respiration and energy metabolism .

Pharmacological Potential

Emerging data suggest that benzoxazepine derivatives exhibit a range of pharmacological activities including:

  • Antitumor : Some studies have indicated that benzoxazepines can inhibit tumor cell proliferation.
  • Anti-inflammatory : Compounds in this class may modulate inflammatory responses through various biochemical pathways.

Case Studies

  • Herbicidal Activity : In agricultural applications, compounds related to 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo...) have been tested for their herbicidal efficacy against a variety of weeds. These studies generally show effective control at specific concentrations while minimizing harm to non-target species .
  • Cellular Toxicity : A comparative analysis of the toxicity profiles of herbicides containing dichlorophenoxy groups revealed that formulations could significantly alter the biological effects observed in vitro. This underscores the importance of studying both active ingredients and their formulations .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Herbicidal ActivityMimics auxins leading to uncontrolled plant growth
Cellular RespirationAffects mitochondrial function and ATP levels
Antitumor PotentialInhibits tumor cell proliferationEmerging Research
Anti-inflammatoryModulates inflammatory pathwaysEmerging Research

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparative analysis with analogous compounds highlights key structural and functional differences that influence pharmacological behavior. Below, we examine two representative analogs, including a compound from the provided evidence.

Structural and Functional Analysis

Target Compound vs. 2-Chloro-N-((5S,5aS,8aR,9R)-9-(4-Hydroxy-3,5-Dimethoxyphenyl)-8-Oxo-5,5a,6,8,8a,9-Hexahydrofuro[3',4':6,7]Naphtho[2,3-d][1,3]Dioxol-5-yl)Acetamide (Compound 8)

Compound 8 (described in ) shares the acetamide backbone but diverges significantly in substituents and ring systems .

Parameter Target Compound Compound 8
Core Structure Benzoxazepin ring (7-membered heterocycle with O and N) Furo-naphtho-dioxol fused system (complex polycyclic framework)
Substituents 2,4-Dichlorophenoxy, 3,3,5-trimethyl groups Chloro, 4-hydroxy-3,5-dimethoxyphenyl, fused oxygen-rich rings
Lipophilicity (Predicted) High (due to dichlorophenoxy and alkyl groups) Moderate (polar hydroxy and methoxy groups counterbalance chloro substituent)
Synthetic Route Not specified in available evidence Follows a published methodology with reproducible data
Therapeutic Implications Potential antimicrobial/anticancer (lipophilic groups enhance cellular uptake) Possible antiproliferative or antifungal activity (oxygen-rich moieties)
Key Findings:
  • Bioavailability: The target compound’s dichlorophenoxy group likely improves membrane permeability compared to Compound 8’s polar substituents, which may limit absorption.
  • Metabolic Stability : The benzoxazepin core in the target compound could resist oxidative metabolism better than Compound 8’s fused oxygen rings, which are prone to enzymatic hydrolysis.
  • Target Specificity : Compound 8’s rigid polycyclic structure may favor binding to enzymes like topoisomerases, whereas the target compound’s flexibility might suit kinase or GPCR targets.

Comparison with Other Acetamide Derivatives

While direct pharmacological data for the target compound is scarce, broader analysis of acetamide analogs reveals trends:

  • Antifungal Activity: Chlorinated acetamides (e.g., metalaxyl) show efficacy against fungal pathogens, suggesting the target compound’s dichlorophenoxy group could enhance similar activity.
  • CNS Penetration : Benzoxazepine derivatives (e.g., loxapine) are used in neuropsychiatry, implying the target compound’s benzoxazepin core may enable CNS targeting if optimized for blood-brain barrier penetration.

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